molecular formula C8H6BrNS B12961723 5-Bromo-3-methylthieno[2,3-b]pyridine

5-Bromo-3-methylthieno[2,3-b]pyridine

Cat. No.: B12961723
M. Wt: 228.11 g/mol
InChI Key: ATXRKKKYABGMHE-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine typically involves the bromination of 3-methylthieno[2,3-b]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thienopyridines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Coupling: Formation of biaryl thienopyridines.

Scientific Research Applications

5-Bromo-3-methylthieno[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or phosphatases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s bromine atom can also participate in halogen bonding, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential for halogen bonding and increases its versatility in synthetic applications .

Biological Activity

5-Bromo-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno and pyridine rings. The initial steps often utilize bromo derivatives and various coupling reactions to achieve the desired structure. For instance, Suzuki cross-coupling reactions have been employed effectively to synthesize related pyridine derivatives with varying substituents that influence their biological activity .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the thieno[2,3-b]pyridine structure. For example:

  • Inhibition Against Gram-Negative Bacteria : Compounds similar to this compound have shown significant inhibitory effects against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.21 μM reported for related derivatives .
  • Antifungal Properties : The compound has also demonstrated antifungal activity against strains like Candida albicans, indicating its potential use in treating fungal infections .

2. Antitumor Activity

Research indicates that thieno[2,3-b]pyridine derivatives may possess antitumor properties. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, which may enhance their efficacy as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit DNA repair mechanisms, leading to increased cytotoxicity in cancer cells.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound and related compounds:

StudyFindings
Wang et al. (2022)Reported significant antibacterial activity against E. coli with MIC values comparable to standard antibiotics .
MDPI Study (2017)Highlighted the anti-thrombolytic and biofilm inhibition activities of pyridine derivatives, suggesting potential therapeutic applications in cardiovascular diseases .
Recent Antifungal StudiesDemonstrated effective inhibition against multiple fungal strains with promising results for further development as antifungal agents .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-bromo-3-methylthieno[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-4-11-8-7(5)2-6(9)3-10-8/h2-4H,1H3

InChI Key

ATXRKKKYABGMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=N2)Br

Origin of Product

United States

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